molecular formula C6H5NOS B3018590 5-Ethynyl-2-methoxy-1,3-thiazole CAS No. 1849269-96-0

5-Ethynyl-2-methoxy-1,3-thiazole

Cat. No.: B3018590
CAS No.: 1849269-96-0
M. Wt: 139.17
InChI Key: NXVQFFYXGRCMSL-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methoxy-1,3-thiazole: is a heterocyclic compound that contains a thiazole ring substituted with an ethynyl group at the 5-position and a methoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methoxy-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and methoxy substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a thiourea moiety can be cyclized with an α-halo ketone to form the thiazole ring. Subsequent reactions introduce the ethynyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2-methoxy-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the ethynyl group or other parts of the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methoxy-1,3-thiazole in biological systems involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The thiazole ring itself can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethynyl-2-methoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-3-5-4-7-6(8-2)9-5/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVQFFYXGRCMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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